N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

Lipophilicity Permeability Drug-likeness

This racemic pyrrolidine carboxamide (MW 297.35; XLogP3 1.8; TPSA 54.5 Ų) occupies a narrow CNS drug-like niche critical for neuroscience SAR. Its pyridin-4-yloxy ether offers distinct HBA electronics vs. pyrimidinyl/pyridazinyl analogs, enabling isolation of heteroaryl contributions to target potency. Verified lack of 5-LO inhibition (100 µM) makes it an essential negative-control scaffold for immunology target validation where leukotriene pathway interference would confound results. Specify racemic mixture for economical early-stage screening or request chiral separation if enantiomer-specific pharmacology is suspected. Confirm lot-specific purity >95% via chiral HPLC.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 2034495-43-5
Cat. No. B2858013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
CAS2034495-43-5
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESC1CN(CC1OC2=CC=NC=C2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C17H19N3O2/c21-17(19-12-14-4-2-1-3-5-14)20-11-8-16(13-20)22-15-6-9-18-10-7-15/h1-7,9-10,16H,8,11-13H2,(H,19,21)
InChIKeyYUROBYRRFZBLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide (CAS 2034495-43-5): Procurement-Relevant Physicochemical and Structural Baseline


N-Benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide (CAS 2034495-43-5) is a synthetic small-molecule pyrrolidine carboxamide with the molecular formula C₁₇H₁₉N₃O₂ and a molecular weight of 297.35 g/mol [1]. The compound features a pyrrolidine core 3-substituted with a pyridin-4-yloxy ether and an N-benzyl carboxamide moiety [1]. Computed physicochemical properties include a calculated XLogP3 of 1.8, a topological polar surface area (TPSA) of 54.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, placing it within favorable drug-like chemical space [1]. Its single undefined stereocenter at the pyrrolidine 3-position means the commercially supplied material is racemic unless otherwise specified [1].

Why N-Benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide Cannot Be Interchanged with In-Class Pyrrolidine Carboxamide Analogs


The N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide scaffold occupies a narrow physicochemical niche that does not generalize across close heteroaryl ether analogs. Replacement of the pyridine nitrogen with an additional ring nitrogen (as in pyrimidinyl or pyridazinyl variants) alters hydrogen-bond acceptor count, dipole moment, and electronic distribution, which in turn modulates target engagement, off-target liability, and metabolic stability [1]. Even within the pyridinyl sub-series, variation of the N-substituent (e.g., phenyl, cyclohexyl, or o-tolyl in place of benzyl) shifts lipophilicity and steric bulk, affecting membrane permeability and protein-binding profiles [1]. Generic substitution without verification of these parameters risks irreproducible biological results, confounding SAR interpretation, and procurement of a compound with uncharacterized impurity or stereochemical composition.

Quantitative Differentiation Evidence: N-Benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide vs. Closest Analogs


Lipophilicity (XLogP3) Defines a Distinct Permeability-Solubility Balance Relative to the Pyrimidinyl Analog

The target compound (CAS 2034495-43-5) has a computed XLogP3 of 1.8, compared with the pyrimidin-4-yloxy analog (CAS 2034328-21-5), which lacks a publicly computed XLogP3 value but, based on the replacement of a CH group with a nitrogen, is expected to exhibit lower lipophilicity (estimated ΔXLogP3 ≈ −0.5 to −0.8 log units) [1]. This difference places the target compound in a more favorable range for passive membrane permeability while retaining aqueous solubility sufficient for biochemical assay conditions [1].

Lipophilicity Permeability Drug-likeness Physicochemical profiling

Topological Polar Surface Area Differentiates Blood-Brain Barrier Penetration Potential from the Pyridazinyl Analog

The target compound has a TPSA of 54.5 Ų, whereas the pyridazinyl analog (CAS 2034481-51-9, N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide) contains an additional ring nitrogen, increasing its TPSA by approximately 10–15 Ų (estimated ~65–70 Ų) [1]. The target compound's TPSA falls comfortably below the 60 Ų threshold commonly associated with favorable CNS penetration, while the pyridazinyl analog approaches or exceeds this threshold, predicting a measurable reduction in passive BBB permeation [1].

CNS drug design Blood-brain barrier Polar surface area Neuropharmacology

Hydrogen-Bond Acceptor Count Constrains Target Engagement Profiles Relative to Dimethylamino-Substituted Analogs

The target compound possesses three hydrogen-bond acceptors (HBA), determined by the pyridine nitrogen, the ether oxygen, and the carboxamide carbonyl [1]. In contrast, the 6-(dimethylamino)pyridazin-3-yloxy analog (CAS 2034437-55-1) contains four HBA due to the additional dimethylamino substituent, introducing an extra hydrogen-bonding interaction that can promiscuously engage kinase hinge regions or off-target ATP-binding pockets [1][2]. The lower HBA count of the target compound reduces the probability of polypharmacology, an advantage in target-validation studies where selectivity is paramount.

Hydrogen bonding Target selectivity Kinase inhibitor design Medicinal chemistry

Confirmed Absence of 5-Lipoxygenase Inhibition Provides a Negative Selectivity Filter Versus Broad-Spectrum Pyrrolidine Carboxamides

The target compound was evaluated at 100 µM against rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase and showed no significant activity [1]. This contrasts with certain substituted pyrrolidine carboxamides reported to inhibit 5-LO with IC₅₀ values in the low micromolar range (e.g., some N-aryl pyrrolidine carboxamides with IC₅₀ < 10 µM) [2]. The negative result establishes a selectivity baseline: the pyridin-4-yloxy N-benzyl motif does not engage the 5-LO active site, reducing the likelihood of confounding anti-inflammatory off-target effects in assays where 5-LO modulation is undesired.

5-Lipoxygenase Selectivity profiling Off-target screening Inflammation

Molecular Weight and Rotatable Bond Profile Offer a Pharmacokinetic Advantage Over Higher-Molecular-Weight N-Substituted Analogs

The target compound has a molecular weight of 297.35 g/mol and four rotatable bonds, consistent with lead-like property space [1]. The N-(5-chloro-2-methoxyphenyl) analog (CAS not verified, approximate MW ~375 g/mol) and the N-cyclohexyl analog (CAS 2034250-05-8, MW 315.4 g/mol) each carry additional molecular weight, with the chloro-methoxyphenyl variant adding approximately 78 g/mol and an extra rotatable bond [1][2]. The lower molecular weight and restrained rotatable bond count of the target compound predict superior oral absorption and lower susceptibility to metabolic clearance, per the Veber and Lipinski frameworks.

Molecular weight Rotatable bonds Oral bioavailability Lead-likeness

Procurement-Driven Application Scenarios for N-Benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide


CNS-Targeted Medicinal Chemistry Lead Optimization Requiring Favorable BBB Penetration Predictors

With a TPSA of 54.5 Ų and XLogP3 of 1.8, this compound sits within the optimal CNS drug-like property space [1]. Procurement is indicated for neuroscience programs where the pyridazinyl or pyrimidinyl analogs would be predicted to have reduced brain exposure due to higher TPSA or lower lipophilicity. The compound's racemic nature (one undefined stereocenter) further supports use as an economical early-stage screening tool prior to chiral resolution or asymmetric synthesis [1].

Selectivity Profiling in Immuno-Oncology Target Panels Where 5-Lipoxygenase Interference Must Be Excluded

The confirmed lack of 5-LO inhibition at 100 µM makes this compound a suitable negative-control scaffold or candidate for immunology target validation where leukotriene pathway interference would confound results [1]. Users should select this compound over N-aryl pyrrolidine carboxamides that carry documented 5-LO or COX-2 inhibitory activity and request a certificate of analysis confirming purity >95% and the absence of oxidizing impurities that could generate false-positive redox activity [1].

Structure-Activity Relationship (SAR) Exploration of the Heteroaryl Ether Vector in Kinase or GPCR Probe Development

The pyridin-4-yloxy moiety provides a single nitrogen heteroaryl ether with three hydrogen-bond acceptors, a distinct electronic profile from the pyrimidinyl (two nitrogens, higher HBA) or pyridazinyl (two nitrogens, altered dipole) analogs [1]. Procurement of this compound alongside its pyrimidinyl and pyridazinyl comparators enables systematic SAR around heteroaryl electronics without altering the core pyrrolidine-benzyl scaffold, critical for isolating the contribution of the heteroaryl ether to target potency and selectivity [1].

Physicochemical Benchmarking for Oral Bioavailability Optimization in Early Lead Identification

The compound's MW of 297.35 g/mol, four rotatable bonds, XLogP3 of 1.8, and TPSA of 54.5 Ų collectively satisfy both Lipinski's and Veber's rules without violation [1]. It can serve as a physicochemical benchmarking standard when evaluating higher-MW or more polar analogs. Procurement teams should specify the racemic mixture (cost-effective) or request chiral separation if enantiomer-specific pharmacology is suspected, and confirm the lot-specific stereochemical composition by chiral HPLC or optical rotation [1].

Quote Request

Request a Quote for N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.